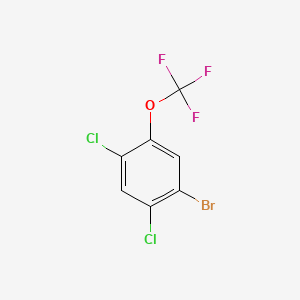

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3O/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUZNWGBIDSKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682147 | |

| Record name | 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-72-1 | |

| Record name | Benzene, 1-bromo-2,4-dichloro-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, 2,4-dichloro-5-(trifluoromethoxy)benzene is dissolved in a non-polar solvent (e.g., carbon tetrachloride or chloroform) and treated with bromine (Br₂) in the presence of iron powder as a catalyst. The iron facilitates the generation of Br⁺ ions, enhancing electrophilicity. Temperatures are maintained between 45–65°C to balance reaction rate and selectivity. Excess bromine is avoided to prevent di-bromination byproducts.

Table 1: Bromination Optimization Parameters

| Bromine Equivalents | Catalyst (Fe) Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1.1 | 2.5 | CCl₄ | 50 | 4 | 68 |

| 1.3 | 3.5 | CHCl₃ | 60 | 3.5 | 72 |

| 1.0 | 2.0 | CCl₄ | 55 | 5 | 65 |

Post-reaction purification involves quenching with sodium bisulfite to remove unreacted bromine, followed by sequential washes with alkaline solutions (e.g., 10% NaOH) to neutralize acidic byproducts. Final isolation via distillation or recrystallization yields the target compound with >99% purity (HPLC).

Multi-Step Synthesis from Simpler Aromatic Precursors

When the pre-functionalized starting material is unavailable, a stepwise synthesis is employed:

Chlorination of 5-(Trifluoromethoxy)benzene

The core benzene ring is first functionalized with chlorine atoms. Using sulfuryl chloride (SO₂Cl₂) under Friedel-Crafts conditions (AlCl₃ catalyst), 5-(trifluoromethoxy)benzene undergoes dichlorination at the 2- and 4-positions. Reaction kinetics favor mono-chlorination at 0°C, with subsequent heating to 40°C driving di-substitution.

Bromination of Dichlorinated Intermediate

The dichlorinated intermediate is then subjected to bromination as described in Section 1. This sequential approach avoids steric hindrance and ensures regioselectivity, though overall yields drop to 50–55% due to cumulative inefficiencies.

Catalytic Systems and Industrial-Scale Considerations

Industrial protocols prioritize cost-effectiveness and scalability. Iron remains the catalyst of choice due to low cost and ease of removal, but recent advances explore recyclable heterogeneous catalysts (e.g., Fe³⁺-supported zeolites) to reduce waste. Solvent recovery systems are integrated to minimize environmental impact, with carbon tetrachloride phased out in favor of less toxic alternatives (e.g., dichloromethane).

Analytical and Purification Techniques

Post-synthetic analysis combines chromatographic and spectroscopic methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (MW = 328.35 g/mol) and detects halogenated impurities.

-

¹H-NMR: Characterizes aromatic proton environments (δ 7.38–7.02 ppm).

-

X-ray Crystallography: Resolves stereoelectronic effects of the trifluoromethoxy group.

Challenges and Optimization Strategies

Key challenges include:

-

Regioselectivity Control: Competing directing effects of -Cl and -OCF₃ require precise stoichiometry.

-

Byproduct Formation: Over-bromination is mitigated by incremental bromine addition and real-time monitoring (UV-Vis spectroscopy).

-

Solvent Toxicity: Transitioning to ionic liquids or supercritical CO₂ is under investigation.

Chemical Reactions Analysis

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is used in the study of halogenated aromatic compounds’ biological activity and potential therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Pd-Catalyzed Arylations ()

- 1-Bromo-3-(trifluoromethoxy)benzene reacts with heteroarenes (e.g., benzothiophene) to yield coupling products in 69–93% efficiency. The meta-substituted –OCF₃ minimizes steric interference, favoring high yields .

- 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene is expected to exhibit lower reactivity in such reactions due to steric hindrance from adjacent Cl substituents (positions 2 and 4).

Electrophilic Substitution

- Halogens (Br, Cl) deactivate the benzene ring, directing incoming electrophiles to specific positions. For example, –OCF₃’s electron-withdrawing nature typically directs substitution to the para position relative to itself .

Biological Activity

1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of multiple halogens and a trifluoromethoxy group, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H3BrCl2F3O

- Molecular Weight : 293.45 g/mol

- CAS Number : 168971-68-4

This compound features a bromine atom, two chlorine atoms, and a trifluoromethoxy group attached to a benzene ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is likely mediated through its interaction with various molecular targets within biological systems. The presence of halogen substituents can enhance lipophilicity and alter the compound's affinity for specific enzymes or receptors. This can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of halogenated compounds on cancer cell lines. For instance, derivatives similar to this compound have shown significant activity against various human cancer cell lines:

- SW480 (Colon Cancer) : IC50 values reported as low as 1.5 µM for certain derivatives.

- PC3 (Prostate Cancer) : Notable reduction in cell viability observed at concentrations around 5.8 µM.

- K-562 (Leukemia) : Compounds demonstrated pro-apoptotic activity with significant reductions in cell survival.

The mechanisms underlying these effects include induction of apoptosis and inhibition of interleukin-6 secretion, which plays a role in tumor progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 | 1.5 - 8.9 | Apoptosis induction, IL-6 inhibition |

| PC3 | 5.8 | Cytotoxicity |

| K-562 | ≤10 | Pro-apoptotic effects |

Antimicrobial Activity

Halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms. While specific data on this compound is limited, its structural analogs have been studied for their effectiveness against various bacterial strains.

Case Studies

- Cytotoxicity Study : A study evaluated the effects of several halogenated benzene derivatives on colon cancer cells (SW480). The results indicated that compounds with similar structures to this compound exhibited high cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

- Apoptosis Induction : Flow cytometry analyses demonstrated that certain derivatives induced late apoptosis in SW480 and K-562 cells, with percentages reaching up to 97% for specific compounds . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromo-2,4-dichloro-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 2,4-dichloro-5-(trifluoromethoxy)benzene using bromine or N-bromosuccinimide (NBS). Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity, while solvents such as dichloromethane or carbon tetrachloride improve reaction efficiency. Temperature control (0–25°C) minimizes side reactions like over-bromination. Yield optimization requires stoichiometric balancing; excess bromine may lead to di-brominated byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR identifies substituent positions. For example, the trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR signal at δ -55 to -60 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 312.85 for C₇H₂BrCl₂F₃O).

- Elemental Analysis : Matches calculated vs. observed C/H/Br/Cl/F ratios within ±0.3% .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : Use inert, anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the trifluoromethoxy group. Store at -20°C under argon to avoid decomposition. Exposure to light or moisture may cause bromine displacement or aryl ring degradation. Stability tests via TLC or HPLC every 6 months are advised .

Advanced Research Questions

Q. How do substituents (Br, Cl, -OCF₃) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity order: Br > Cl due to lower bond dissociation energy.

- Chlorine : Stabilizes the aromatic ring via electron-withdrawing effects, reducing unintended ring-opening reactions.

- -OCF₃ : Enhances electrophilicity at the para position, directing nucleophilic attacks. Computational studies (DFT) predict activation barriers for specific reaction pathways .

Q. What decomposition pathways occur under thermal or catalytic conditions, and how can they be mitigated?

- Methodological Answer : At >100°C, debromination or C-OCF₃ bond cleavage may occur. Catalytic systems (e.g., Pd) accelerate bromine elimination, forming aryl intermediates like 1,2-dehydrobenzene derivatives. Mitigation strategies include:

- Low-temperature reactions (-75°C to 0°C).

- Stabilizing ligands (e.g., PPh₃) in catalytic cycles.

- In-situ monitoring via IR spectroscopy to detect intermediate formation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Screen derivatives against target proteins (e.g., cytochrome P450) to predict binding affinity.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal/antibacterial activity.

- MD Simulations : Assess stability of trifluoromethoxy group in lipid bilayers for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.